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molecular formula C12H8N4 B074546 1,4-Bis(dicyanomethylene)cyclohexane CAS No. 1518-15-6

1,4-Bis(dicyanomethylene)cyclohexane

Cat. No. B074546
M. Wt: 208.22 g/mol
InChI Key: NXQNMVFWIRBUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04772432

Procedure details

It is known to prepare 7,7,8,8-tetracyanoquinodimethane, for example, by subjecting malononitrile and 1,4-cyclohexane-dione to a condensation reaction to obtain 1,4-bis(dicyanomethylene)cyclohexane, and oxidizing the cyclohexane in pyridine with N-bromosuccinimide or bromine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11](=[C:12]([C:15]#[N:16])[C:13]#[N:14])[CH:10]=[CH:9][C:3](=[C:4]([C:7]#[N:8])[C:5]#[N:6])[CH:2]=1.C(#N)CC#N.C1(=O)CCC(=O)CC1>>[C:7]([C:4]([C:5]#[N:6])=[C:3]1[CH2:2][CH2:1][C:11](=[C:12]([C:15]#[N:16])[C:13]#[N:14])[CH2:10][CH2:9]1)#[N:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a condensation reaction

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(=C1CCC(CC1)=C(C#N)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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